3-(5-Iodopyridin-2-yl)propan-1-ol
Description
3-(5-Iodopyridin-2-yl)propan-1-ol is a pyridine derivative characterized by a propanol chain attached to the 2-position of a pyridine ring substituted with an iodine atom at the 5-position. The iodine atom may enhance electrophilic reactivity or serve as a heavy atom for crystallographic studies, while the propanol group could improve solubility in polar solvents .
Properties
Molecular Formula |
C8H10INO |
|---|---|
Molecular Weight |
263.08 g/mol |
IUPAC Name |
3-(5-iodopyridin-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H10INO/c9-7-3-4-8(10-6-7)2-1-5-11/h3-4,6,11H,1-2,5H2 |
InChI Key |
QJFCDSYYSZJBAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1I)CCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Halogen Variations
- 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol Structure: Features an amino group (-NH₂) at the 2-position and iodine at the 5-position of the pyridine ring, with a propanol chain at the 3-position. The altered substitution pattern (3-position propanol vs. 2-position in the target compound) may affect molecular recognition in drug design .
3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol
- Structure : Chlorine (2-position) and fluorine (5-position) substituents on the pyridine ring.
- Implications : Chlorine increases lipophilicity and steric bulk, while fluorine’s electronegativity alters electronic distribution. These traits could modulate metabolic stability or receptor binding compared to the iodo analog .
- (5-Iodopyridin-3-yl)-methanol Structure: Methanol group at the 3-position of a 5-iodopyridine ring. Implications: The shorter alcohol chain (methanol vs.
Functional Group Modifications
- 5-Fluoro-3-iodopyridin-2-ol Structure: Contains hydroxyl (-OH) and iodine substituents on adjacent pyridine positions (2 and 3), with fluorine at the 5-position. Implications: The hydroxyl group increases acidity (pKa ~8–10 for pyridinols), enabling pH-dependent solubility. Fluorine’s small size may improve bioavailability compared to bulkier halogens like iodine .
Structural and Functional Comparison Table
| Compound Name | Substituents (Pyridine Position) | Functional Groups | Key Structural Differences vs. Target Compound | Potential Implications |
|---|---|---|---|---|
| 3-(5-Iodopyridin-2-yl)propan-1-ol (Target) | I (5), propanol (2) | -OH, C-I | Reference compound | Balanced lipophilicity/reactivity |
| 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol | I (5), NH₂ (2), propanol (3) | -OH, C-I, -NH₂ | Amino group, shifted propanol position | Enhanced solubility/H-bonding |
| 3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol | Cl (2), F (5), propanol (3) | -OH, Cl, F | Halogen mix, shifted substituents | Altered electronic effects |
| (5-Iodopyridin-3-yl)-methanol | I (5), methanol (3) | -OH, C-I | Shorter alcohol chain | Reduced hydrophobicity |
| 5-Fluoro-3-iodopyridin-2-ol | F (5), I (3), -OH (2) | -OH, F, I | Adjacent -OH and I | Increased acidity/electron withdrawal |
Research Implications and Gaps
While structural analogs highlight the role of substituent positioning and halogen selection, experimental data on their physicochemical properties (e.g., logP, solubility) and biological activity are absent in the provided evidence. Further studies could explore:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
